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Compound of Interest

3-(3-Fluoro-4-
Compound Name:
methylphenyl)propanoic acid

CAS No.: 881189-62-4

Cat. No.: B1439743

Get Quote

Executive Summary

This application note details the standardized protocols for the physicochemical and
spectroscopic characterization of 3-(3-Fluoro-4-methylphenyl)propanoic acid (CAS: 881189-
62-4).[1] As a critical intermediate in the synthesis of metabolic modulators (e.g., PPAR
agonists) and fluorinated pharmaceuticals, precise structural validation is required to
distinguish it from its regioisomers (e.g., 4-fluoro-3-methyl variants).[1]

This guide prioritizes Reverse-Phase HPLC (RP-HPLC) for purity assessment and Multinuclear
NMR (

H,
F) for structural authentication.[1]

Physicochemical Profile

The introduction of a fluorine atom at the meta position and a methyl group at the para position
of the phenyl ring imparts unique lipophilic and electronic properties compared to the non-
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substituted analog.

Property Value | Description Method/Source
Chemical Formula Molecular Calculation
Molecular Weight 182.19 g/mol Mass Spectrometry
Appearance White to off-white crystalline Visual Inspection

solid
Melting Point 80-85 °C (Predicted range) DSC (Protocol 3)
pKa (Acid) ~4.5 (Carboxylic acid) Potentiometric Titration
LogP ~2.4 Calculated (cLogP)

Soluble: DMSO, Methanol,
Solubility AcetonitrileSparingly Soluble: Visual Solubility Test
Water (pH < 4)

Protocol 1: High-Performance Liquid
Chromatography (HPLC)[1]

Objective: To establish a stability-indicating method capable of separating the target compound
from potential regioisomers and synthetic precursors.

Method Development Logic

o Stationary Phase: A C18 column is selected for its hydrophobicity, suitable for retaining the
aromatic phenylpropanoic moiety.

o Mobile Phase pH: The mobile phase must be acidified (pH ~3.0) using formic acid or
phosphoric acid.[2] This suppresses the ionization of the carboxylic acid (

), ensuring the analyte remains neutral and retains well on the lipophilic column, preventing
peak tailing.[1]

o Detection: The aromatic ring provides UV absorption. 210 nm is used for high sensitivity
(carbonyl + aromatic), while 254 nm offers high selectivity for the aromatic system.
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Operating Conditions

Parameter Setting

Agilent 1290 Infinity 1l or equivalent
Instrument

UHPLC/HPLC

Agilent ZORBAX Eclipse Plus C18, 3.5 um, 4.6
Column

X 100 mm

Mobile Phase A

Water + 0.1% Formic Acid (v/v)

Mobile Phase B

Acetonitrile (ACN) + 0.1% Formic Acid (v/v)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Injection Vol 5.0 uL

Detection UV @ 210 nm (primary), 254 nm (secondary)

Gradient Program

Time (min) % Mobile Phase B Description
0.0 5 Initial equilibration
Linear ramp to elute
8.0 95 o N
hydrophobic impurities
10.0 95 Wash step
10.1 5 Return to initial conditions
13.0 5 Re-equilibration

System Suitability Criteria:

e Tailing Factor (

e Theoretical Plates (
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):

e Retention Time (

): ~5.5 £ 0.2 min (varies by column dwell volume)

Protocol 2: Spectroscopic Identification (NMR & MS)

Objective: Unequivocal structural confirmation, specifically verifying the 3-fluoro-4-methyl
substitution pattern.

Mass Spectrometry (LC-MS)[1]

« lonization Mode: Electrospray lonization (ESI), Negative Mode.
» Rationale: Carboxylic acids ionize efficiently in negative mode by losing a proton.
o Expected Signal:

m/z.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
(Preferred for solubility and distinct peak separation).[1] H NMR Assignment (400 MHz, DMSO-
):
o Carboxylic Acid:

12.1 ppm (1H, broad s, -COOH).
o Aromatic Region:

o ~7.15 ppm (1H, t,

Hz, H-5 position).
o ~6.95 ppm (1H, d,

Hz, H-2 position, doublet due to
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F coupling).

o ~6.90 ppm (1H, d,
Hz, H-6 position).

 Aliphatic Chain:

o 2.75 ppm (2H, t,
Hz, Ar-CH
-)-[1]

o 2.50 ppm (2H, t,
Hz, -CH
-COOH).[1]

o Methyl Group:

o 2.18 ppm (3H, d,
Hz, Ar-CH

). Note: The methyl signal often appears as a doublet due to long-range coupling with the
adjacent fluorine.[1]

F NMR (376 MHz, DMSO-

):

 Signal: Single peak around
-115 to -120 ppm.[1]

o Diagnostic Value: The chemical shift and splitting pattern (quartet if coupled to methyl
protons) confirm the Fluorine-Methyl proximity.[1]
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Protocol 3: Solid-State Characterization (Thermal
Analysis)

Objective: To determine the melting point and assess the presence of polymorphs or solvates.

Differential Scanning Calorimetry (DSC)

o Sample Prep: Weigh 2—4 mg of dried sample into a Tzero aluminum pan. Crimped non-

hermetically.
e Method: Ramp from 25 °C to 150 °C at 10 °C/min under Nitrogen purge (50 mL/min).
e Analysis:

o Endotherm Onset: Represents the melting point (Expected: 80-85 °C).

o Peak Integration: Enthalpy of fusion (

) indicates crystallinity. A sharp peak suggests high purity (>98%).

Quality Control Workflow

The following diagram illustrates the decision logic for releasing a batch of 3-(3-Fluoro-4-
methylphenyl)propanoic acid for downstream synthesis.
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Raw Material Batch
(C10H11FO2)
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(1H NMR & 19F NMR)
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(Regioisomer Check)

Purity Analysis
(HPLC-UV)

No (Wrong Isomer)

Purity > 98.0%?
No Unspecified Impurity > 0.1%

Solid State Analysis QUARANTINE / REJECT
(DSC / Melting Point) Initiate OOS Investigation
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Certificate of Analysis Issued
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Caption: QC decision tree ensuring structural integrity (NMR) and chemical purity (HPLC) prior

to batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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